Methyl 2-(4-acetyl-2-methoxyphenoxy)acetate
Overview
Description
Methyl 2-(4-acetyl-2-methoxyphenoxy)acetate is an organic compound with the molecular formula C12H14O5 and a molecular weight of 238.24 g/mol . It is a versatile small molecule scaffold used in various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-acetyl-2-methoxyphenoxy)acetate typically involves the esterification of 4-acetyl-2-methoxyphenol with methyl bromoacetate in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-acetyl-2-methoxyphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: 4-carboxy-2-methoxyphenoxyacetic acid.
Reduction: 4-(2-hydroxyethyl)-2-methoxyphenoxyacetic acid.
Substitution: Various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
Methyl 2-(4-acetyl-2-methoxyphenoxy)acetate is used in several scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor for developing pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-acetyl-2-methoxyphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-methoxyphenoxy)acetate: Similar structure but lacks the acetyl group.
Methyl 2-(4-hydroxyphenoxy)acetate: Similar structure but has a hydroxyl group instead of a methoxy group.
Uniqueness
Methyl 2-(4-acetyl-2-methoxyphenoxy)acetate is unique due to the presence of both acetyl and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications .
Properties
IUPAC Name |
methyl 2-(4-acetyl-2-methoxyphenoxy)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-8(13)9-4-5-10(11(6-9)15-2)17-7-12(14)16-3/h4-6H,7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIPLDKGBDZMBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC(=O)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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